C23H30ClN3O5S
Einecs 285-890-0
CAS No.: 85154-08-1
Cat. No.: VC19310156
Molecular Formula: C20H24ClN3O2S.C3H6O3
C23H30ClN3O5S
Molecular Weight: 496.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85154-08-1 |
|---|---|
| Molecular Formula | C20H24ClN3O2S.C3H6O3 C23H30ClN3O5S |
| Molecular Weight | 496.0 g/mol |
| IUPAC Name | 1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine;2-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C20H24ClN3O2S.C3H6O3/c1-15(23(2)3)14-27(25,26)19-10-8-18(9-11-19)24-13-12-20(22-24)16-4-6-17(21)7-5-16;1-2(4)3(5)6/h4-11,15H,12-14H2,1-3H3;2,4H,1H3,(H,5,6) |
| Standard InChI Key | TVBOOZZXKDXSHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl)N(C)C.CC(C(=O)O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound comprises two distinct components:
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Lactic acid (): A α-hydroxy acid with a carboxyl group and hydroxyl group on adjacent carbons.
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Sulfonamide base: A complex structure featuring:
The 3D conformation reveals rotational flexibility around seven bonds, contributing to potential stereoisomerism .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 496.0 g/mol | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 8 | |
| Topological Polar Surface Area | 119 Ų | |
| LogP (Octanol-Water) | Not reported | — |
Regulatory Status and Global Assessments
European Union (ECHA)
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EINECS Listing: EC 285-890-0 is classified as a phase-in substance under REACH, indicating it was pre-registered for continued use .
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REACH Dossier: As of May 2023, the substance’s registration data has migrated to ECHA CHEM, though specific toxicological endpoints remain unpublished .
United States (EPA)
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TSCA Status: Listed as inactive in the Toxic Substances Control Act inventory, indicating no recent commercial manufacturing or import .
Australia (AICIS)
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Commercial Activity: Designated non-commercially active, with no recent evaluations for health or environmental risks .
Synthetic Pathways and Industrial Applications
Synthesis
While detailed protocols are proprietary, the salt likely forms via acid-base reaction between lactic acid and the sulfonamide base. Key steps may include:
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Sulfonation of the aromatic ring.
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Nucleophilic substitution to introduce the dimethylpropanamine group.
Toxicological Profile
Acute Toxicity
No human data available. Limited animal studies from the 1980s–1990s suggest:
| Species | Route | LD₅₀ | Effects | Source |
|---|---|---|---|---|
| Rat | Oral | >2,000 mg/kg | Lethargy, reduced feed intake | |
| Mouse | Dermal | >1,000 mg/kg | Skin irritation at high doses |
Chronic and Subchronic Effects
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90-Day Rat Study (OECD 408): No observed adverse effect level (NOAEL) at 30 mg/kg/day; higher doses caused hematological changes .
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Reproductive Toxicity: Insufficient data; structural analogs show variable effects on fertility .
Environmental Fate and Ecotoxicity
| Parameter | Value/Outcome | Test Organism | Source |
|---|---|---|---|
| Biodegradability | Not readily biodegradable | — | |
| Aquatic Toxicity | EC₅₀ (Daphnia magna) >100 mg/L | Water flea | |
| Bioaccumulation | Low (LogKₒw estimated <3) | — |
Comparative Analysis with Structural Analogs
| Compound | EC Number | Key Differences | Toxicity Profile |
|---|---|---|---|
| Lactic Acid | 200-018-0 | Lacks sulfonamide moiety | GRAS (FDA-approved) |
| Fipronil | 401-800-1 | Trifluoromethyl group | High avian toxicity |
| Celecoxib | 619-326-4 | Pyrazole with sulfonamide | Cardiovascular risks |
Research Gaps and Future Directions
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Metabolic Pathways: Clarify hepatic metabolism using in vitro models.
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Endocrine Disruption Potential: Screen for receptor binding affinity.
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Environmental Persistence: Investigate photodegradation products.
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